molecular formula C9H6ClNO2 B15069663 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde

5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde

Cat. No.: B15069663
M. Wt: 195.60 g/mol
InChI Key: QLNNPVVZIATXRK-UHFFFAOYSA-N
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Description

5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde typically involves the modification of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another approach is the Knoevenagel condensation, where indole-3-carboxaldehyde reacts with malononitrile or ethyl cyanoacetate to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, indole-3-carbaldehyde acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22 . This interaction plays a crucial role in modulating immune responses and maintaining mucosal integrity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde is unique due to the presence of both chloro and hydroxy groups on the indole ring. This combination of functional groups enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

5-chloro-4-hydroxy-1H-indole-3-carbaldehyde

InChI

InChI=1S/C9H6ClNO2/c10-6-1-2-7-8(9(6)13)5(4-12)3-11-7/h1-4,11,13H

InChI Key

QLNNPVVZIATXRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=C2C=O)O)Cl

Origin of Product

United States

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